molecular formula C10H12ClN B183668 (3-Chlorobenzyl)cyclopropylamine CAS No. 51586-21-1

(3-Chlorobenzyl)cyclopropylamine

Cat. No. B183668
CAS RN: 51586-21-1
M. Wt: 181.66 g/mol
InChI Key: VALINFAZSMPKJJ-UHFFFAOYSA-N
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Description

“(3-Chlorobenzyl)cyclopropylamine” is a unique chemical compound. Its empirical formula is C10H13Cl2N and it has a molecular weight of 218.12 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string for “(3-Chlorobenzyl)cyclopropylamine” is ClC1=CC (CNC2CC2)=CC=C1. [H]Cl . This string represents the structure of the molecule in a linear format, which can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

“(3-Chlorobenzyl)cyclopropylamine” is a solid at room temperature . It has a molecular weight of 218.12 and its empirical formula is C10H13Cl2N . The compound is provided by Sigma-Aldrich as part of a collection of unique chemicals .

Safety And Hazards

“(3-Chlorobenzyl)cyclopropylamine” is classified as a combustible solid . It does not have a flash point, indicating that it does not ignite easily . Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product .

properties

IUPAC Name

N-[(3-chlorophenyl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN/c11-9-3-1-2-8(6-9)7-12-10-4-5-10/h1-3,6,10,12H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VALINFAZSMPKJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00405950
Record name (3-CHLOROBENZYL)CYCLOPROPYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chlorobenzyl)cyclopropylamine

CAS RN

51586-21-1
Record name 3-Chloro-N-cyclopropylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51586-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-CHLOROBENZYL)CYCLOPROPYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Synthesized according to typical procedure J from 3-chlorobenzaldehyde and cyclopropylamine.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

1C was synthesized from 3-chlorobenzaldehyde (20.0 g, 142.3 mmol) using the procedure described for 1A as clear liquid. ESI-MS:m/z 182.08 (M+H)+.
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